Pennogenin tetraglycoside
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Overview
Description
Pennogenin tetraglycoside is a steroidal saponin compound that has been identified in various plant species, including Cestrum nocturnum and Paris polyphylla. This compound has garnered significant interest due to its diverse biological activities, including antifungal and myometrial contraction-inducing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The isolation of pennogenin tetraglycoside typically involves antifungal assay-guided fractionation of methanolic crude extracts from plants like Cestrum nocturnum. The process includes several steps of purification and identification using spectroscopic means .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on its extraction and purification from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions
Pennogenin tetraglycoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the steroidal backbone of the compound.
Reduction: This reaction can alter the glycosidic bonds.
Substitution: This reaction can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield de-glycosylated products.
Scientific Research Applications
Mechanism of Action
Pennogenin tetraglycoside exerts its effects through several molecular pathways:
Comparison with Similar Compounds
Pennogenin tetraglycoside is unique among steroidal saponins due to its specific glycosidic structure and biological activities. Similar compounds include:
Diosgenin: Another steroidal saponin with anti-inflammatory and anticancer properties.
Sarsasapogenin: Known for its neuroprotective and anti-inflammatory effects.
Timosaponin: Exhibits anti-inflammatory and neuroprotective activities.
Compared to these compounds, this compound stands out for its potent antifungal activity and ability to induce myometrial contractions .
Properties
CAS No. |
67527-02-0 |
---|---|
Molecular Formula |
C51H82O21 |
Molecular Weight |
1031.2 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12R,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26?,27-,28-,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1 |
InChI Key |
FBFJAXUYHGSVFN-WGOKCJDNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@@H]5[C@H]4CC=C6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 |
Origin of Product |
United States |
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